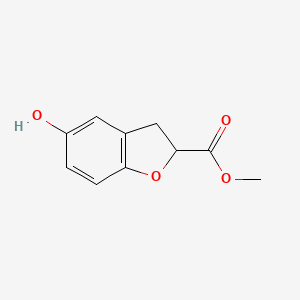

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate

Description

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate is a substituted benzofuran derivative characterized by a fused bicyclic structure with a hydroxyl group at position 5 and a methyl ester moiety at position 2. The 2,3-dihydro component indicates partial saturation of the furan ring, which reduces aromaticity and introduces conformational flexibility. This structural feature distinguishes it from non-dihydro benzofurans and may influence its physicochemical properties, such as solubility and stability, as well as its biological interactions .

Properties

IUPAC Name |

methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQGWHUQZPKEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863970-62-1 | |

| Record name | methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate.

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). Structure-activity relationship (SAR) analyses indicate that modifications to the benzofuran structure can enhance cytotoxic effects against cancer cells .

-

Case Studies :

- A study demonstrated that derivatives of benzofuran showed significant selectivity for cancer cells over normal cells, indicating a potential for targeted cancer therapies .

- Another investigation reported that certain benzofuran derivatives could inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis .

Antimicrobial Properties

Benzofuran derivatives, including this compound, have shown promising antimicrobial activity.

- Activity Spectrum : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of hydroxyl groups in the structure is believed to enhance their antimicrobial efficacy .

-

Case Studies :

- In one study, various benzofuran derivatives were tested for their antimicrobial properties, revealing effective inhibition against a range of microbial strains .

- Another report highlighted the synergistic effects observed when combining methyl 5-hydroxy derivatives with other antifungal agents, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy.

- Mechanism : Some benzofuran derivatives have been identified as selective adenosine A2A receptor antagonists and local anesthetics, which can play a role in reducing inflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups to enhance its biological activity.

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Dimethylation | Using dimethyl sulfate on 5-hydroxy derivatives | High |

| Bromination | N-bromosuccinimide used for halogenation | Moderate |

| Microwave-assisted synthesis | Rapid formation of derivatives | High |

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-5 position and the carboxylate group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate with analogs differing in substituents, ring saturation, and functional groups.

Substituent Effects on Position 5

The hydroxyl group at position 5 in the target compound contrasts with halogen, methoxy, and methyl substituents in analogs:

- Halogenated derivatives often exhibit enhanced biological activity due to improved membrane permeability .

- Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate () : Bromine’s larger atomic radius introduces steric hindrance, which may reduce reactivity but improve binding specificity in biological systems. The dihydro structure here mirrors the target compound, suggesting similar conformational constraints .

- Methyl 5-methoxy-1-benzofuran-3-carboxylate () : Methoxy groups increase electron density, altering redox properties. The absence of dihydro saturation in this analog may enhance aromaticity and planar rigidity compared to the target compound .

Dihydro vs. Non-Dihydro Furan Rings

- Methyl 6-fluoro-1-benzofuran-3-carboxylate () : The fully aromatic benzofuran ring in this compound contrasts with the partially saturated dihydro structure of the target molecule. Aromatic systems typically exhibit stronger π-π stacking interactions, influencing crystallinity and solubility .

- Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (): The methyl substituent at position 5 increases hydrophobicity. The dihydro ring’s puckering (described by Cremer-Pople coordinates in ) may lead to distinct hydrogen-bonding patterns compared to non-saturated analogs .

Functional Group Variations at Position 2

- 5-Hydroxybenzofuran-2-carboxylic acid () : The free carboxylic acid group (vs. the methyl ester in the target compound) enhances polarity and hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | -OH (5) | C₁₀H₁₀O₄ | 194.18 | Dihydro ring, polar hydroxyl group |

| Methyl 5-chloro-1-benzofuran-2-carboxylate | -Cl (5) | C₁₀H₇ClO₃ | 210.61 | Aromatic, electronegative substituent |

| Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | -Br (5) | C₁₀H₉BrO₃ | 257.08 | Dihydro ring, steric hindrance |

| Methyl 5-methoxy-1-benzofuran-3-carboxylate | -OCH₃ (5) | C₁₁H₁₀O₄ | 206.19 | Aromatic, electron-donating group |

| 5-Hydroxybenzofuran-2-carboxylic acid | -OH (5), -COOH (2) | C₉H₆O₄ | 178.14 | Free carboxylic acid, high polarity |

Key Findings and Implications

Substituent Effects : Halogenation (Cl, Br) enhances stability and bioactivity but may increase toxicity. Hydroxyl groups improve polarity but reduce metabolic stability compared to methoxy or methyl groups .

Safety Considerations : Methyl esters (e.g., ) are associated with respiratory and dermal irritation, suggesting similar risks for the target compound unless stabilized by hydroxyl interactions .

Biological Activity

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

This compound has the molecular formula and a molecular weight of approximately 194.184 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 342.0 ± 42.0 °C at 760 mmHg |

| Flash Point | 138.5 ± 21.4 °C |

| LogP | 0.75 |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C |

These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its flash point.

Synthesis

The synthesis of this compound typically involves cyclization reactions of o-hydroxyacetophenones under basic conditions. Common methods include:

- One-pot etherification and dehydrative cyclization : This method efficiently produces the compound with high yields.

- Dehydrative cyclization of o-hydroxybenzyl ketones : Another effective route that utilizes specific reaction conditions to optimize product formation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In a study evaluating its antibacterial effects, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A cytotoxicity study revealed that it effectively reduced the viability of cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The mechanism appears to involve the induction of apoptosis, as evidenced by increased activation of caspases in treated cells .

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : The presence of the hydroxyl group at the C-5 position enhances its interaction with biological targets, potentially facilitating enzyme inhibition.

- Carboxylate Group : This group plays a critical role in binding to receptors or enzymes involved in microbial growth or cancer cell proliferation.

The compound's ability to interact with specific molecular pathways suggests potential as a therapeutic agent in treating infections and cancer .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antifungal Activity : In vitro tests showed effectiveness against Candida albicans, indicating potential use in antifungal therapies .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells, suggesting avenues for further drug development .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of myristoyltransferase, which is involved in various cellular processes related to cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid or through substitution reactions. For example, brominated analogs (e.g., Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) are synthesized using electrophilic aromatic substitution, followed by hydroxylation . Key parameters include temperature control (0–25°C for bromination), solvent selection (e.g., dichloromethane for low reactivity), and catalysts (e.g., H₂SO₄ for esterification). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm functional groups and substitution patterns (e.g., hydroxyl proton at δ 5–6 ppm, ester carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX and ORTEP-III are used for structural elucidation. SHELXL refines small-molecule structures, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Hydrogen bonding can be analyzed using graph set theory (Etter’s approach) to categorize motifs like D (onor) and A (cceptor) patterns. For example, the hydroxyl group may form O–H···O bonds with adjacent ester carbonyls, creating infinite chains (C(6) motifs) or discrete dimers (R₂²(8)). Crystallographic data from SHELX refinements can quantify bond lengths and angles, while Mercury software visualizes packing diagrams .

Q. What computational methods are suitable for studying the conformational flexibility of the dihydrofuran ring?

- Methodological Answer : Cremer and Pople’s puckering coordinates (e.g., q₂ , q₃ , and φ) quantify ring non-planarity. DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry, while molecular dynamics simulations (AMBER force field) predict dynamic behavior. Discrepancies between experimental (X-ray) and computational results can be resolved by comparing RMSD values and adjusting solvent models .

Q. How can researchers address contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Validate computational models using multi-method approaches (e.g., DFT, MP2, and CCSD(T)) to assess energy landscapes.

- Compare experimental crystallographic data (e.g., torsion angles from SHELX) with computed values. Adjust basis sets (e.g., 6-31G* vs. def2-TZVP) to improve agreement.

- Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density differences in hydrogen bonds .

Q. What strategies are recommended for assessing the mutagenic potential of this compound in biological studies?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift or base-pair mutations.

- Comet Assay : Evaluate DNA damage in mammalian cells (e.g., HepG2) exposed to the compound.

- Reference studies on structurally similar furanones (e.g., 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.